2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol
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Overview
Description
2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with hydroxymethyl and phenylmethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde and a suitable base.
Attachment of Phenylmethoxyethyl Group: This step might involve etherification reactions using phenylmethanol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups, such as reducing the phenylmethoxyethyl group to a simpler alkyl chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl or phenylmethoxyethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3,4,5-triol or 1-(2-phenylmethoxyethyl)piperidine.
Hydroxymethyl Substituted Compounds: Such as hydroxymethylpiperidine derivatives.
Phenylmethoxyethyl Substituted Compounds: Including other phenylmethoxyethyl substituted amines.
Uniqueness
2-(Hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H23NO5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2 |
InChI Key |
IKHOHXBNNLDFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O |
Origin of Product |
United States |
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